molecular formula C19H25N3O2S B12163287 1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine

1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine

Cat. No.: B12163287
M. Wt: 359.5 g/mol
InChI Key: QKQOEFZKCVWCMU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a piperazine derivative characterized by a 2,5-dimethylbenzenesulfonyl group at the 1-position and a 2-(pyridin-2-yl)ethyl substituent at the 4-position. This compound shares structural motifs common in neuropharmacological agents, particularly those targeting serotonin and dopamine receptors or transporters . Its synthesis likely involves nucleophilic substitution or ring-opening strategies, as seen in analogous piperazine derivatives. For example, and describe methods using triethylenediamine (DABCO) and sodium sulfide (Na₂S) to generate 1-(2-(pyridin-2-yl)ethyl)-4-(pyridin-2-yl)piperazines via C–N bond cleavage .

Properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-4-(2-pyridin-2-ylethyl)piperazine

InChI

InChI=1S/C19H25N3O2S/c1-16-6-7-17(2)19(15-16)25(23,24)22-13-11-21(12-14-22)10-8-18-5-3-4-9-20-18/h3-7,9,15H,8,10-14H2,1-2H3

InChI Key

QKQOEFZKCVWCMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-[2-(pyridin-2-yl)ethyl]piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and coordination bonds. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Table 1: Sulfonyl Group Comparison

Compound Sulfonyl Substituent Key Properties
Target compound 2,5-Dimethylbenzenesulfonyl Moderate lipophilicity, steric bulk
analog 5-Methoxy-2,4-dimethylphenyl Higher electron density, enhanced stability
analog 2,5-Dimethoxybenzenesulfonyl Increased polarity, altered receptor affinity

Piperazine Substituents

The 4-position substituent significantly impacts biological activity:

  • 1-(2,4-Dichlorophenyl)piperazine derivatives (): Chlorine atoms enhance binding to dopamine D3 receptors. For instance, 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) showed selective D3 affinity .
  • Trifluoromethylphenyl and cyanophenyl analogs (): These electron-withdrawing groups improve metabolic stability and receptor selectivity. Compound 7k (trifluoromethylphenyl) exhibited a 41% yield and distinct NMR profiles .

Table 2: 4-Substituent Effects

Compound 4-Substituent Biological Relevance
Target compound 2-(Pyridin-2-yl)ethyl Potential dual serotonin/dopamine modulation
Dichlorophenyl analog (7o) 2,4-Dichlorophenyl High D3 receptor selectivity
Trifluoromethylphenyl analog (7k) 2-(Trifluoromethyl)phenyl Enhanced metabolic stability

Functionalized Piperazines in Neuropharmacology

  • Sigma receptor ligands: highlights N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-piperazinyl]butanol as a sigma antagonist, contrasting with the target compound’s sulfonyl-pyridinylethyl motif, which may favor dopamine transporter interactions .

Pharmacological and Functional Comparisons

  • Dopamine transporter (DAT) binding : identifies 1-(2-diphenylmethoxy)ethyl-4-(3-phenylpropyl)piperazine derivatives as DAT ligands, with photoaffinity labeling suggesting binding near transmembrane domains. The target compound’s pyridinylethyl group may similarly engage DAT but with distinct regioselectivity .
  • Cognitive effects : reports 2-(4-benzylpiperazinyl)ethyl esters improving learning in mice. The target compound’s pyridine moiety could enhance blood-brain barrier penetration, analogous to GBR-12909 () .

Biological Activity

1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine (CAS Number: 924127-34-4) is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a piperazine ring and a sulfonyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is C19H25N3O2S, with a molecular weight of 359.5 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

PropertyValue
Molecular FormulaC19H25N3O2S
Molecular Weight359.5 g/mol
CAS Number924127-34-4

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system. Inhibition of AChE can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.

In Vitro Studies

In vitro assays have demonstrated that 1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine exhibits significant inhibition of AChE activity. For instance, compounds structurally similar to this piperazine derivative have shown comparable inhibition levels to known AChE inhibitors such as donepezil .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In cellular models, it has been shown to reduce oxidative stress markers and inflammation in neuronal cells. The modulation of pro-inflammatory cytokines suggests a potential role in mitigating neuroinflammation associated with neurodegenerative diseases .

Case Studies

  • Alzheimer's Disease Models :
    In animal models of Alzheimer's disease, derivatives similar to this compound have demonstrated improvements in cognitive function and memory retention. These effects are attributed to the reduction in amyloid-beta (Aβ) plaque formation and enhancement of synaptic plasticity .
  • Cell Culture Studies :
    Studies using SH-SY5Y neuroblastoma cells revealed that treatment with this compound led to increased levels of glutathione and decreased malondialdehyde levels, indicating reduced oxidative damage . Furthermore, histopathological examinations showed preserved neuronal integrity in treated groups compared to controls.

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